molecular formula C13H12BrNO2 B12341270 Ethyl 2-(7-bromoquinolin-2-YL)acetate CAS No. 1196151-60-6

Ethyl 2-(7-bromoquinolin-2-YL)acetate

Cat. No.: B12341270
CAS No.: 1196151-60-6
M. Wt: 294.14 g/mol
InChI Key: KVCQVFQGJDUBFP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-bromoquinolin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(7-bromoquinolin-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of ethyl 2-(7-bromoquinolin-2-yl)acetate is primarily related to its interaction with biological macromolecules. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(7-bromoquinolin-2-yl)acetate is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. The position of the bromine atom can significantly affect the compound’s electronic properties and its interaction with biological targets .

Properties

CAS No.

1196151-60-6

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

IUPAC Name

ethyl 2-(7-bromoquinolin-2-yl)acetate

InChI

InChI=1S/C13H12BrNO2/c1-2-17-13(16)8-11-6-4-9-3-5-10(14)7-12(9)15-11/h3-7H,2,8H2,1H3

InChI Key

KVCQVFQGJDUBFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC2=C(C=CC(=C2)Br)C=C1

Origin of Product

United States

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